molecular formula C7H13N B2904254 (1R,6R)-7-Azabicyclo[4.2.0]octane CAS No. 1807941-12-3

(1R,6R)-7-Azabicyclo[4.2.0]octane

Cat. No. B2904254
CAS RN: 1807941-12-3
M. Wt: 111.188
InChI Key: OQDPEXFDRKDVPE-RNFRBKRXSA-N
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Description

“(1R,6R)-7-Azabicyclo[4.2.0]octane” is a chiral compound . It is a nitrogen-containing heterocyclic compound with a structure similar to octahydroquinoline . The CAS number is 5691-14-5 . The molecular formula is C7H13N and the molecular weight is 111.18 .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its IUPAC name and its InChI code is 1S/C7H13N/c1-2-4-7-6 (3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1 . This indicates that it has a bicyclic structure with one nitrogen atom and seven carbon atoms in the ring .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is between 140-150 °C . The predicted density is 0.934±0.06 g/cm3 . The predicted pKa value is 11.73±0.20 .

Scientific Research Applications

Chemical Interactions and Structural Analysis

Research on nitrogenous organic ligands, including 1-azabicyclo[2,2,2]octane, has been conducted to understand their adducts with rhodium(II) tetraacetate, utilizing natural abundance ^(13)C and ^(15)N CPMAS NMR spectroscopy. These studies reveal that multifunctional ligands produce adducts forming 1:1 polymeric chains and support the application of these complexes in organic synthesis and materials science (Jaźwiński & Kamieński, 2007).

Polymerization Processes

The monomer structure of 1-azabicyclo[4.2.0]octane has been evaluated, indicating its potential in polymerization processes. Its unique structure allows for homopolymerization in methanol, leading to polymers with specific properties, such as a low glass transition temperature and high thermal decomposition point, which could be useful in creating new materials with tailored properties (Mühlbach & Schulz, 1988).

Molecular Networks and Hydrogen Bonding

Studies on compounds like 4-Aza-1-azoniabicyclo[2.2.2]octane 2,4-dinitrobenzoate demonstrate the role of 1-azabicyclo derivatives in forming intricate molecular networks through hydrogen bonding. These findings highlight the potential of such compounds in designing new crystalline materials for various applications, including catalysis and molecular recognition (Rosli, Fun, Lee, & Chantrapromma, 2006).

Synthetic Chemistry and Natural Product Synthesis

The desymmetrization strategy via ring-closing metathesis to produce 6,8-dioxabicyclo[3.2.1]octanes offers a novel route for synthesizing natural products like (+)-exo-brevicomin. This approach underscores the utility of 1-azabicyclo derivatives in the synthetic toolbox for constructing complex natural product frameworks (Burke, Müller, & Beaudry, 1999).

Safety and Hazards

“(1R,6R)-7-Azabicyclo[4.2.0]octane” is classified as dangerous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals . It has hazard statements H318, H335, H226, and H315 . Precautionary measures include avoiding inhalation or skin contact, and using personal protective equipment .

Mechanism of Action

Mode of Action

The mode of action of (1R,6R)-7-Azabicyclo[42It’s known that the compound exhibits a high enantioselectivity . This suggests that it may interact with its targets in a highly specific manner, leading to changes at the molecular level.

Biochemical Pathways

The specific biochemical pathways affected by (1R,6R)-7-Azabicyclo[42It’s known that molecules with trans-fused bicyclo[330]octane ring systems, which are structurally similar to (1R,6R)-7-Azabicyclo[420]octane, have been synthesized and used in the creation of various natural products . This suggests that (1R,6R)-7-Azabicyclo[4.2.0]octane may also interact with similar biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the intermolecular [2+2] photocycloaddition reaction of typical cyclic α, β-unsaturated enones, such as 2-cyclohexenone, with olefins was performed in moderate to good yields (42-82%) and with high enantioselectivity (82%-96% ee) . This suggests that environmental factors such as light and temperature could potentially influence the action of this compound.

properties

IUPAC Name

(1R,6R)-7-azabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7-6(3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPEXFDRKDVPE-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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